Cas no 46994-10-9 ((1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)

46994-10-9 structure
Nom du produit:(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Numéro CAS:46994-10-9
Le MF:C12H15N3O4
Mégawatts:265.265202760696
MDL:MFCD09863549
CID:3991732
PubChem ID:681689
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Propriétés chimiques et physiques
Nom et identifiant
-
- 1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2R,3R)-
- (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- CS-0287093
- EN300-87644
- 46994-10-9
- (1s,2r,3r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
-
- MDL: MFCD09863549
- Piscine à noyau: InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2/t10-,11+,12+/m1/s1
- La clé Inchi: JNMUJXXKLZFAIT-WOPDTQHZSA-N
Propriétés calculées
- Qualité précise: 265.10625597Da
- Masse isotopique unique: 265.10625597Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 5
- Complexité: 276
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.8
- Surface topologique des pôles: 112Ų
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87644-0.1g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
46994-10-9 | 0.1g |
$653.0 | 2023-09-01 | ||
Enamine | EN300-87644-1g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
46994-10-9 | 1g |
$743.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357763-50mg |
(1s,2r,3r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol |
46994-10-9 | 95% | 50mg |
¥16848.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357763-100mg |
(1s,2r,3r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol |
46994-10-9 | 95% | 100mg |
¥16450.00 | 2024-05-12 | |
Enamine | EN300-87644-0.05g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
46994-10-9 | 0.05g |
$624.0 | 2023-09-01 | ||
Enamine | EN300-87644-0.5g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
46994-10-9 | 0.5g |
$713.0 | 2023-09-01 | ||
Enamine | EN300-87644-10.0g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
46994-10-9 | 10.0g |
$3191.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357763-500mg |
(1s,2r,3r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol |
46994-10-9 | 95% | 500mg |
¥15396.00 | 2024-05-12 | |
Enamine | EN300-87644-0.25g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
46994-10-9 | 0.25g |
$683.0 | 2023-09-01 | ||
Enamine | EN300-87644-5.0g |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
46994-10-9 | 5.0g |
$2152.0 | 2023-02-11 |
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Littérature connexe
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
46994-10-9 ((1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol) Produits connexes
- 2228210-44-2(2-fluoro-4-hydroxyphenyl sulfamate)
- 2138282-69-4(rel-(1R,2R,4S)-2-(Aminomethyl)-4-(3-ethyl-1H-1,2,4-triazol-5-yl)cyclopentanol)
- 2167671-06-7(1-(2,2-difluoroethyl)-8-methyl-1,7-diazaspiro4.5decane)
- 2172170-64-6(2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidooxy}acetic acid)
- 851804-34-7(2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1448130-63-9(methyl 2-({1-[(adamantan-1-yl)carbamoyl]piperidin-4-yl}sulfonyl)acetate)
- 2034389-26-7(N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide)
- 1171073-62-3(4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide)
- 64357-92-2(4-Ethyl-4'-methoxybenzophenone)
- 2679948-15-1((2S)-2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)-1-benzothiophen-3-ylpropanoic acid)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif
